molecular formula C15H13IN2O2 B11982502 2-Iodo-N'-(3-methoxybenzylidene)benzohydrazide CAS No. 302909-08-6

2-Iodo-N'-(3-methoxybenzylidene)benzohydrazide

Katalognummer: B11982502
CAS-Nummer: 302909-08-6
Molekulargewicht: 380.18 g/mol
InChI-Schlüssel: COSHONNGMLUXGA-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C15H13IN2O2 It is a derivative of benzohydrazide, where the hydrazide group is substituted with a 3-methoxybenzylidene moiety and an iodine atom at the ortho position of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and 3-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for 2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzohydrazide moiety.

    Reduction: The corresponding hydrazide.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Iodo-N’-(2-methoxybenzylidene)benzohydrazide
  • 2-Iodo-N’-(4-methoxybenzylidene)benzohydrazide
  • 3-Iodo-N’-(2-methoxybenzylidene)benzohydrazide

Uniqueness

2-Iodo-N’-(3-methoxybenzylidene)benzohydrazide is unique due to the specific positioning of the methoxy group at the 3-position of the benzylidene moiety. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its isomers.

Eigenschaften

CAS-Nummer

302909-08-6

Molekularformel

C15H13IN2O2

Molekulargewicht

380.18 g/mol

IUPAC-Name

2-iodo-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13IN2O2/c1-20-12-6-4-5-11(9-12)10-17-18-15(19)13-7-2-3-8-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI-Schlüssel

COSHONNGMLUXGA-LICLKQGHSA-N

Isomerische SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2I

Kanonische SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.